molecular formula C18H14ClF3N2O2S B2468471 3-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one CAS No. 1116006-04-2

3-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one

Cat. No. B2468471
CAS RN: 1116006-04-2
M. Wt: 414.83
InChI Key: QOQPDYJNGUKMQY-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole derivatives are small molecules containing five-member heterocyclic moieties . They have been the subject of considerable interest for designing new antitumor agents . These compounds have shown a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial .


Synthesis Analysis

New compounds of 1,3,4-thiadiazole derivatives have been prepared by condensation of 1,3,4-thiadiazole-2 (3 H )-thione derivatives and 4-chlorobenzofuro [3,2-d]pyrimidine .


Molecular Structure Analysis

Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole .

Scientific Research Applications

Antimicrobial and Antituberculosis Activity

Compounds incorporating thiadiazole moieties have shown significant antimicrobial and antituberculosis activity. Studies on pyridines and pyrazines substituted with thiadiazole rings have documented their potential against Mycobacterium tuberculosis. These compounds were synthesized to increase lipophilicity and cellular permeability, expected to transform into active species upon entering the mycobacterial cell. The majority of these compounds displayed activities ranging from moderate to highly potent compared to standard treatments like pyrazinamide (Gezginci et al., 1998) (Gezginci et al., 2001).

Insecticidal Applications

Research into heterocycles with a thiadiazole moiety has extended into the field of agriculture, particularly as insecticidal agents against pests such as the cotton leafworm, Spodoptera littoralis. Innovative compounds synthesized from thiadiazole precursors have been assessed for their efficacy, showing promising results in controlling harmful pests (Fadda et al., 2017).

Synthetic Chemistry and Heterocyclic Compounds

Thiadiazole derivatives serve as key intermediates in the synthesis of diverse heterocyclic compounds. Their reactivity has been explored in various synthetic routes, leading to the creation of novel chemical structures with potential applications in medicinal chemistry and materials science. Examples include the synthesis of pyrano[2,3-c]pyridines, highlighting the versatility and importance of thiadiazole derivatives in facilitating the development of new chemical entities (Harb et al., 1989).

Anticancer Research

Investigations into the anticancer properties of thiadiazole-containing compounds have revealed their potential as therapeutic agents. Specifically, novel hydrazone and azole functionalized pyrazolo[3,4-b]pyridine derivatives have shown promising anticancer activity across a range of cancer cell lines, highlighting the therapeutic potential of these compounds in oncology (Nagender et al., 2016).

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(7-methyl-2H-1,4-benzoxazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF3N2O2S/c1-10-2-5-13-15(6-10)26-8-17(24-13)27-9-16(25)23-14-7-11(18(20,21)22)3-4-12(14)19/h2-7H,8-9H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQPDYJNGUKMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(CO2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(7-methyl-2H-1,4-benzoxazin-3-yl)sulfanyl]acetamide

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